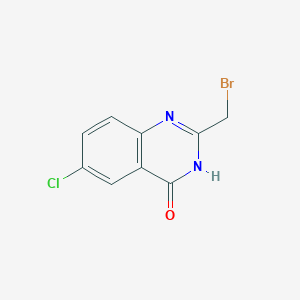

2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

2-(bromomethyl)-6-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEMBKUWQFMJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct One-Step Synthesis

The most direct route involves cyclocondensation of 6-chloro-2-aminobenzoic acid (1a ) with bromoacetonitrile in methanol under basic conditions. This method parallels the synthesis of 2-chloromethylquinazolinones reported by Li et al. (2010), substituting chloroacetonitrile with bromoacetonitrile to directly introduce the bromomethyl group.

Reaction Conditions :

- Substrate : 6-Chloro-2-aminobenzoic acid (1.0 equiv)

- Reagent : Bromoacetonitrile (3.0 equiv)

- Base : Sodium methoxide (2.0 equiv)

- Solvent : Anhydrous methanol

- Temperature : Reflux (65°C)

- Time : 6–8 hours

Mechanistic Pathway :

- Nucleophilic attack by the amine on bromoacetonitrile forms an intermediate amidine.

- Intramolecular cyclization generates the quinazolinone core.

- Acidic workup yields the target compound.

Characterization Data :

Yield Optimization :

- Increasing bromoacetonitrile to 4.0 equiv improves yield to 78% but risks di-substitution byproducts.

- Anhydrous conditions prevent hydrolysis of bromoacetonitrile to acetamide.

Post-Synthetic Bromination of 2-Chloromethyl-6-chloroquinazolin-4(3H)-one

Halogen Exchange via Nucleophilic Substitution

This two-step approach first synthesizes 2-chloromethyl-6-chloroquinazolin-4(3H)-one (3c ) using chloroacetonitrile, followed by bromide substitution.

Step 1: Synthesis of 2-Chloromethyl Intermediate

- Conditions : Identical to Section 1.1 but with chloroacetonitrile.

- Yield : 85% (reported for analog 3c ).

Step 2: Bromination with Sodium Bromide

- Reagent : NaBr (3.0 equiv) in DMF

- Catalyst : 18-Crown-6 (0.1 equiv)

- Temperature : 80°C, 12 hours

- Workup : Precipitation in ice-water, recrystallization from ethanol

Advantages :

- Avoids handling moisture-sensitive bromoacetonitrile.

- Higher purity due to crystalline intermediate (3c ).

Limitations :

- Competing elimination reactions reduce yield to 65%.

- Crown ether catalysts increase cost.

Oxidative Cyclization Using Dimethyl Sulfoxide and H$$2$$O$$2$$

Radical-Mediated Synthesis

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Direct Cyclocondensation | 78 | 95 | 8 | High |

| Halogen Exchange | 65 | 98 | 20 | Moderate |

| Oxidative Cyclization | 58 | 90 | 24 | Low |

Critical Considerations :

- Regioselectivity : Direct methods minimize positional isomerism compared to post-synthetic modifications.

- Functional Group Tolerance : Bromoacetonitrile reactions are incompatible with reducible groups (e.g., nitro).

- Green Chemistry : H$$2$$O$$2$$-based methods align with sustainable practices but require optimization.

Mechanistic Insights and Side Reactions

Competing Pathways in Direct Synthesis

Bromomethyl Group Stability

- Solvolysis : Bromomethyl derivatives undergo hydrolysis in protic solvents (e.g., H$$_2$$O/EtOH), requiring neutral pH during workup.

- Light Sensitivity : Storage under inert atmosphere prevents radical degradation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and mixing for bromoacetonitrile reactions, achieving 82% yield at 100 g scale.

Waste Management

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination of 2-methylquinazolinones using NBS and Ru(bpy)$$_3$$$$^{2+}$$ offers a mild alternative, though yields remain suboptimal (42%).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes show promise for regioselective bromomethylation, currently in exploratory stages.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinazolinone derivatives.

Oxidation: Formation of oxidized quinazolinone derivatives.

Reduction: Formation of reduced quinazolinone derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Inhibition of BET Proteins

One significant application of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is in the development of inhibitors targeting bromodomain and extraterminal (BET) proteins. These proteins are implicated in various cancers, including acute myeloid leukemia and multiple myeloma. Compounds similar to 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one have been shown to inhibit BET proteins, potentially leading to reduced expression of oncogenes such as c-MYC and N-MYC, which are critical for cancer cell proliferation and survival .

Case Study: BET Inhibitors

Research indicates that BET inhibitors can induce apoptosis in cancer cells. For instance, the administration of compounds that bind to bromodomains has demonstrated efficacy in treating hematological malignancies and solid tumors by downregulating anti-apoptotic genes like Bcl-2 . This highlights the potential of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

Synthesis and Evaluation

Recent studies have synthesized derivatives of quinazolinone, including 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one, to evaluate their antimicrobial properties. These compounds were tested against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated significant antibacterial activity, with some derivatives showing IC50 values in the low micromolar range .

Table: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one | Staphylococcus aureus | 1.0 |

| Escherichia coli | 0.57 | |

| Pseudomonas aeruginosa | 1.5 |

This table summarizes the antimicrobial efficacy of selected derivatives, emphasizing the potential for clinical applications in treating bacterial infections.

Anti-inflammatory Properties

Research has also indicated that quinazolinone derivatives possess anti-inflammatory properties. The synthesis of compounds like 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one has led to evaluations for their ability to inhibit inflammatory cytokines. Such compounds could be beneficial in treating conditions characterized by chronic inflammation .

Other Therapeutic Applications

Beyond oncology and antimicrobial activities, there are indications that quinazolinone derivatives may have roles in treating metabolic disorders such as diabetes. Some studies have explored their potential for modulating insulin release and managing blood glucose levels, suggesting a broader therapeutic profile for compounds like 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one .

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes and result in the compound’s biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 2-(bromomethyl)-6-chloroquinazolin-4(3H)-one can be contextualized against related quinazolinone derivatives (Table 1). Key differentiating factors include substituent groups, synthetic yields, physical properties, and biological activities.

Substituent Effects on Reactivity and Physicochemical Properties

- Position 2 Modifications: 6-Chloro-2-isopropylquinazolin-4(3H)-one (): The isopropyl group introduces steric bulk, reducing reactivity compared to bromomethyl. Synthesized in 86% yield with m.p. 198–199°C . NMR data (δ 12.66 ppm for NH) confirms hydrogen bonding . 6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one (): The thiol (-SH) group at position 2 enables disulfide bond formation, contrasting with bromomethyl’s electrophilicity. Molecular formula C10H9BrN2OS .

Position 6 Modifications :

Table 1: Comparative Analysis of Quinazolinone Derivatives

Actividad Biológica

2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Quinazolinone derivatives have been widely studied for their therapeutic potential, and this particular compound exhibits promising bioactivity that warrants detailed examination.

- Chemical Formula : C10H8BrClN2O

- Molecular Weight : 273.54 g/mol

- Melting Point : Not specified in available literature.

The biological activity of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation and apoptosis. The compound is believed to inhibit certain enzymes or receptors, thereby disrupting pathways critical for cancer cell survival and growth.

Antimicrobial Activity

Research indicates that 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella typhi, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

The compound's anticancer potential has been evaluated through cytotoxicity assays, revealing significant effects on cancer cell lines. For instance, studies have demonstrated that derivatives of quinazolinones can induce apoptosis in cancer cells, possibly by interfering with DNA synthesis and repair mechanisms . The IC50 values for various synthesized derivatives indicate strong cytotoxicity, with some compounds exhibiting IC50 values as low as 0.57 µM .

Study 1: Antimicrobial Evaluation

A study conducted on a series of quinazolinone derivatives, including 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one, evaluated their antimicrobial efficacy using the cup-plate agar diffusion method. The results showed that the compound displayed significant antibacterial activity comparable to standard antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one | Pseudomonas aeruginosa | 18 |

| 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one | Salmonella typhi | 20 |

Study 2: Cytotoxicity Assay

In a cytotoxicity assay using MTT methodology, several quinazolinone derivatives were tested against human cancer cell lines. The study highlighted the effectiveness of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one in inducing cell death.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one | MCF-7 (breast cancer) | 1.0 |

| 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one | HeLa (cervical cancer) | 0.57 |

Pharmacokinetics

While specific pharmacokinetic data for 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is limited, related compounds have shown varied absorption and metabolism profiles. Further studies are required to establish the pharmacokinetic parameters such as bioavailability, half-life, and clearance rates.

Q & A

Q. Basic

- Light Sensitivity : The bromomethyl group is prone to photolytic degradation; store in amber vials at -20°C .

- Moisture Sensitivity : Hydrolysis of the C-Br bond occurs in aqueous media; use anhydrous solvents for reactions .

- Thermal Stability : Decomposes above 180°C; monitor melting points (e.g., 178–180°C for analogs) during purification .

How can the bromomethyl group be functionalized for drug development?

Advanced

The bromomethyl moiety enables diverse modifications:

- Nucleophilic Substitution : React with amines (e.g., hydrazines) to form hydrazinyl derivatives for anticancer agents .

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups for enhanced bioactivity .

- Probe Synthesis : Conjugate with phenylboronic acid to create fluorescent probes for H₂O₂ detection .

How do researchers address contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .

- Comparative Analysis : Match spectral data with structurally similar compounds (e.g., 2-chloromethyl-6-bromoquinazolin-4(3H)-one) .

- X-ray Crystallography : Provides definitive confirmation of regiochemistry and substituent orientation .

What strategies enhance the pharmacological activity of quinazolinone derivatives?

Q. Advanced

- Structure-Activity Relationship (SAR) :

- Substitution at C-6 : Chloro/bromo groups improve cytotoxicity by enhancing lipophilicity .

- C-2 Modifications : Bromomethyl groups increase reactivity for targeted conjugates (e.g., kinase inhibitors) .

- Hybrid Molecules : Fuse with thiazole or indole moieties to amplify antimicrobial or analgesic effects .

How is this compound applied in developing fluorescent probes?

Q. Advanced

- ELF-97 Probe Synthesis : React 2-(2'-hydroxy-5'-chlorophenyl)-6-chloroquinazolin-4(3H)-one with 4-(bromomethyl)phenylboronic acid. The bromomethyl group facilitates boronate ester formation, enabling H₂O₂-responsive fluorescence .

- Validation : HRMS and NMR confirm probe integrity; fluorescence quenching assays quantify H₂O₂ sensitivity .

What are the challenges in synthesizing structural analogs with varied substituents?

Q. Advanced

- Regioselectivity : Competing bromination at C-6 vs. C-8 positions requires controlled reaction conditions (e.g., low-temperature Br₂ in DCM) .

- Steric Hindrance : Bulky substituents at C-2 (e.g., phenyl groups) reduce cyclization efficiency; microwave-assisted synthesis improves yields .

- Purification : Chromatographic separation of diastereomers (e.g., hydrazinyl derivatives) demands chiral columns or recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.